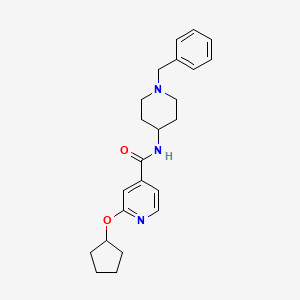

![molecular formula C13H14N2O B2425877 5-((methylamino)methyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 890647-74-2](/img/structure/B2425877.png)

5-((methylamino)methyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Quinoline itself has few applications, but many of its derivatives are useful in diverse applications .

Synthesis Analysis

In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and X-Ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, in a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives showed high anti-tumor activity .

Physical And Chemical Properties Analysis

Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . It has a molecular weight of 129.16 g/mol .

Wissenschaftliche Forschungsanwendungen

Background and Introduction

The compound’s intricate three-dimensional spatial arrangement makes it a fascinating subject for research. It is primarily found in plants of the Ranunculaceae family, specifically in genera such as Aconitum (monkshood) and Delphinium (larkspur). These alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .

Chemical Synthesis and Structural Complexity

Given the diverse and complex structural types of tetracyclic alkaloids, their chemical total synthesis remains a challenging area of study. Recent breakthroughs have been achieved by Professor Yong Qin’s research group, along with Associate Professor Xiao-Yu Liu. They employed oxidative dearomatization and Diels-Alder cycloaddition reactions as key strategies to construct six distinct tetracyclic alkaloids and their corresponding scaffolds: atisine, denudatine, arcutane, arcutine, napelline, and hetidine. Furthermore, they successfully completed the total synthesis of six natural product molecules: isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone .

a. Anticancer Properties: Given the compound’s structural complexity and its presence in plants with medicinal properties, investigating its potential as an anticancer agent is crucial. Researchers can explore its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action.

b. Cardiovascular Applications: Tetracyclic alkaloids often exhibit cardiotonic effects. Investigating whether this compound can enhance cardiac contractility or modulate ion channels could lead to novel cardiovascular therapies.

c. Anti-Inflammatory and Analgesic Effects: The compound’s anti-inflammatory and analgesic properties make it relevant for pain management and inflammation-related disorders. Researchers can explore its interactions with inflammatory pathways and pain receptors.

d. Neurological Studies: Considering the compound’s complex structure, it may interact with neuronal receptors or neurotransmitter systems. Neuroprotective effects, neuroregeneration, or modulation of neuronal signaling pathways are potential areas of investigation.

e. Chemical Biology and Drug Design: Understanding the compound’s interactions with biological targets (e.g., enzymes, receptors) can guide drug design. Computational studies and structure-activity relationship analyses are essential.

Conclusion

Wirkmechanismus

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

10-(methylaminomethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-14-8-11-7-10-4-2-3-9-5-6-15(12(9)10)13(11)16/h2-4,7,14H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALXQKOSFVSXSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C3C(=CC=C2)CCN3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2425795.png)

![2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate](/img/structure/B2425799.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2425801.png)

![1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2425806.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(carbamoylamino)-3-phenylpropanoate](/img/structure/B2425815.png)